molecular formula C19H28N2O2 B7165807 N-[(1-benzylpyrrolidin-3-yl)methyl]-1-methoxy-N-methylcyclobutane-1-carboxamide

N-[(1-benzylpyrrolidin-3-yl)methyl]-1-methoxy-N-methylcyclobutane-1-carboxamide

Cat. No.: B7165807
M. Wt: 316.4 g/mol
InChI Key: YYJBXFJOWKKPLD-UHFFFAOYSA-N
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Description

N-[(1-benzylpyrrolidin-3-yl)methyl]-1-methoxy-N-methylcyclobutane-1-carboxamide is a complex organic compound that features a pyrrolidine ring, a benzyl group, and a cyclobutane carboxamide moiety

Properties

IUPAC Name

N-[(1-benzylpyrrolidin-3-yl)methyl]-1-methoxy-N-methylcyclobutane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O2/c1-20(18(22)19(23-2)10-6-11-19)13-17-9-12-21(15-17)14-16-7-4-3-5-8-16/h3-5,7-8,17H,6,9-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYJBXFJOWKKPLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCN(C1)CC2=CC=CC=C2)C(=O)C3(CCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-benzylpyrrolidin-3-yl)methyl]-1-methoxy-N-methylcyclobutane-1-carboxamide typically involves multiple steps, starting with the preparation of the pyrrolidine ring. One common method involves the 1,3-dipolar cycloaddition of N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine with alkenyl ester derivatives under acidic conditions . The resulting intermediate is then subjected to further functionalization to introduce the cyclobutane carboxamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[(1-benzylpyrrolidin-3-yl)methyl]-1-methoxy-N-methylcyclobutane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in an aprotic solvent like dimethylformamide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(1-benzylpyrrolidin-3-yl)methyl]-1-methoxy-N-methylcyclobutane-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a ligand for specific receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1-benzylpyrrolidin-3-yl)methyl]-1-methoxy-N-methylcyclobutane-1-carboxamide involves its interaction with specific molecular targets. The pyrrolidine ring and benzyl group are crucial for binding to these targets, which may include enzymes or receptors. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1-benzylpyrrolidin-3-yl)methyl]-1-methoxy-N-methylcyclobutane-1-carboxamide is unique due to the presence of the cyclobutane carboxamide moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific interactions with molecular targets.

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